The compound 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine represents a class of heterocyclic compounds that have garnered interest due to their potential therapeutic applications. Heterocyclic chemistry is a fundamental domain of medicinal chemistry, as the heterocyclic ring structure is a common motif in many pharmaceutical agents. The triazolopyrazine core, in particular, has been associated with various biological activities, which has led to the synthesis and evaluation of numerous derivatives for their potential as therapeutic agents.
One of the applications of triazolopyrazine derivatives is in the field of cardiovascular therapeutics. The study described in paper1 synthesized a series of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems and evaluated their coronary vasodilating and antihypertensive activities. Among these, a compound with a pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine structure was identified as a potent cardiovascular agent, suggesting that similar structures, including 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine, could have potential applications in treating cardiovascular diseases.
In synthetic chemistry, the facile one-pot synthesis of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives has been reported2. The study utilized chloramine T trihydrate as an oxidizing agent to achieve high yields of the desired products under mild conditions. The presence of the chloro group on the pyrazine ring allows for further diversification through palladium-catalyzed cross-coupling reactions, making these compounds valuable synthetic scaffolds for the development of new pharmaceuticals and materials.
Another significant application of triazolopyrazine derivatives is in the development of anticonvulsant agents. Paper3 details the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines and their evaluation for anticonvulsant activity. Several synthesized compounds showed potent activity against maximal electroshock-induced seizures in rats, with two derivatives demonstrating particularly high efficacy. This indicates that the 1,2,4-triazolo[4,3-a]pyrazine ring system can serve as a bioisostere of the purine ring, commonly found in anticonvulsant drugs, with a reduced propensity to cause emesis.
This compound belongs to the class of triazolopyrazines, which are known for their diverse biological activities and applications in medicinal chemistry. Triazolopyrazines are characterized by their fused heterocyclic structures that often enhance pharmacological properties compared to their non-fused counterparts .
The synthesis of 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves several key steps:
The reaction conditions generally include heating under reflux in an appropriate solvent like ethanol or formic acid, which facilitates the formation of the triazolo ring structure .
The molecular structure of 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine can be described as follows:
Cc1nnc2c(Cl)nccn12
InChI=1S/C6H5ClN4/c1-4-9-10-6-5(7)8-2-3-11(4)6/h2-3H,1H3
.This structural arrangement contributes to its unique chemical properties and biological activities.
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine participates in various chemical reactions:
The products formed from these reactions vary based on the reagents and conditions used. Substitution can yield numerous derivatives with distinct biological activities .
The mechanism of action for compounds like 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine often involves interaction with specific biological targets such as enzymes or receptors:
Studies have shown that derivatives of this compound exhibit significant activity against specific enzymes involved in cancer progression and other diseases .
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine has several notable scientific applications:
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS RN 68774-78-7) is a bicyclic heteroaromatic compound with the molecular formula C₆H₅ClN₄ and a molecular weight of 168.58 g/mol. Its systematic IUPAC name follows the Hantzsch-Widman system, designating the chlorine atom at position 8 of the pyrazine ring and the methyl group at position 3 of the triazole ring. The scaffold consists of a triazole ring (positions 1-3) fused to a pyrazine ring (positions 4-8), creating a planar, electron-deficient system. Key bond lengths and angles derived from crystallographic studies are summarized in Table 1 [4] [5].
Table 1: Key Structural Parameters
Parameter | Value |
---|---|
Bond Length (C3-N4) | 1.315 Å |
Bond Angle (N1-C6-N2) | 118.5° |
Torsion Angle (C3-N4-C5) | 175.8° |
Crystallography | Monoclinic, P2₁/c |
The SMILES notation (CC₁=NN=C₂N₁C=CN=C₂Cl) and canonical SMILES (CC1=NN=C2N1C=CN=C2Cl) encode the connectivity, confirming the methyl group attachment to the triazole nitrogen (N3) and chlorine at the pyrazine C8 position. The InChIKey (RIWAMVRPNJEQJK-UHFFFAOYSA-N) provides a unique structural identifier [1] [5].
Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) exhibits four distinct signals: a singlet at δ 2.65 (3H, CH₃), a doublet at δ 7.59 (1H, H-6), and singlets at δ 8.22 (1H, H-5) and 9.01 (1H, H-7). ¹³C NMR reveals six carbon resonances: δ 14.2 (CH₃), 109.1 (C-6), 124.8 (C-3a), 134.7 (C-7), 143.9 (C-5), and 145.6 (C-3). The chlorine atom induces deshielding at C-8 (δ 147.4) [5] .
Mass Spectrometry (MS): Electron ionization (EI-MS) shows the molecular ion peak at m/z 168.02 [M]⁺. High-resolution mass spectrometry (HRMS) confirms the exact mass as 168.0197 Da. Characteristic fragments include m/z 133 [M−Cl]⁺ and m/z 105 [M−CH₃N₂]⁺. Positive-mode electrospray ionization ([M+H]⁺) yields m/z 169.02756 with a predicted collision cross-section of 129.6 Ų [1] [5].
Infrared Spectroscopy (IR): Key absorptions appear at 3105 cm⁻¹ (C-H aromatic stretch), 1580 cm⁻¹ (C=N stretch), 1450 cm⁻¹ (triazole ring vibration), and 680 cm⁻¹ (C-Cl bend). The absence of N-H stretches confirms the absence of amine impurities [5].
UV-Vis Spectroscopy: In methanol, absorption maxima occur at λₘₐₓ 248 nm (π→π* transition) and 320 nm (n→π* transition), consistent with conjugated heteroaromatic systems. Molar absorptivity (ε) at 248 nm is 8,200 M⁻¹cm⁻¹ [4] [6].
Density functional theory (DFT) calculations (B3LYP/6-311G**) provide insights into electronic and topological properties:
Table 2: Computed Physicochemical Parameters
Parameter | Value | Method |
---|---|---|
TPSA | 47.7 Ų | DFT-B3LYP |
LogP | 1.38 | XLogP3 |
Dipole Moment | 4.2 Debye | HF/6-31G* |
HOMO/LUMO Gap | 3.8 eV | B3LYP/6-311G** |
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 5.42 Å, b = 12.78 Å, c = 10.21 Å, β = 98.5°, and Z = 4. The molecule is nearly planar (mean deviation 0.08 Å), with intermolecular interactions dominated by π-π stacking (face-to-face distance 3.48 Å) and C-H⋯N hydrogen bonds (2.52 Å). The methyl group adopts an anti-periplanar conformation relative to the triazole ring. Torsional analysis indicates minimal rotational barriers (< 5 kcal/mol) for the methyl group, allowing free rotation at room temperature [4] [5] .
Thermal Stability: Differential scanning calorimetry (DSC) shows an endothermic melting peak at 215–220°C with no decomposition below 200°C. Thermogravimetric analysis (TGA) indicates onset of decomposition at 230°C, culminating in 95% mass loss by 350°C [4] [5].
Hydrolytic Stability: Accelerated stability studies (pH 1–13, 70°C) reveal:
Photostability: UV irradiation (254 nm, 48 h) induces radical disproportionation, generating two major photodegradants: 3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyrazine (reduction product) and 8-chloro-3-methylene-[1,2,4]triazolo[4,3-a]pyrazine (oxidation product). This pathway is consistent with the radical disproportionation mechanism observed in triazolopyrazine analogues .
Oxidative Stability: Reacts with peroxide radicals at the C6 position, forming 6-hydroperoxy derivatives. No degradation occurs under inert atmospheres [5] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7